(R)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL
Description
(R)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral ethanolamine derivative featuring a 5-bromo-2-chlorophenyl group and a methylamino substituent on the central carbon of its ethan-1-ol backbone.
Synthesis of such diarylethane derivatives typically involves multi-step procedures. For example, a 7-step synthesis starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone has been reported, with enantiomeric resolution achieved via crystallization of L- and D-menthyl esters. This method ensures high enantiomeric purity (>99% ee) and scalability .
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(2R)-2-(5-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |
InChI Key |
QAYQCZCFFIBLAL-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](CO)C1=C(C=CC(=C1)Br)Cl |
Canonical SMILES |
CNC(CO)C1=C(C=CC(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chlorobenzene.
Formation of Intermediate: The intermediate is formed by introducing a methylamino group through a nucleophilic substitution reaction.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Final Product: The final product is obtained by further purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine substituents on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. Bromine, being a better leaving group, reacts preferentially in such scenarios.
Key reactions include:
-
Bromine substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).
-
Chlorine displacement via catalytic coupling (e.g., Suzuki-Miyaura) using palladium catalysts.
| Reaction Site | Reagents/Conditions | Product |
|---|---|---|
| Bromine (C5) | KNH₂, DMF, 100°C | 5-Amino-2-chlorophenyl derivative |
| Chlorine (C2) | Pd(PPh₃)₄, Boronic acid, K₂CO₃ | Biaryl derivatives |
Oxidation and Reduction Reactions
The hydroxyl and methylamino groups participate in redox transformations:
Oxidation
-
Hydroxyl → Ketone : CrO₃ in acidic conditions oxidizes the alcohol to a ketone.
-
Methylamino → Nitroso : HNO₂ converts the amine to a nitroso group.
Reduction
-
Hydroxyl → Primary Alcohol : LiAlH₄ reduces the hydroxyl to a primary alcohol (rare due to stability).
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation (OH) | CrO₃, H₂SO₄ | 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-one |
| Reduction (OH) | LiAlH₄, THF | Primary alcohol derivative |
Cross-Coupling Reactions
The bromine atom participates in metal-catalyzed cross-couplings, a key step in constructing complex architectures :
-
Suzuki Coupling : Aryl bromide reacts with boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄).
-
Negishi Coupling : Reaction with organozinc reagents (e.g., dimethylzinc) catalyzed by NiCl₂(PPh₃)₂ .
Example:
-
Substrate : (R)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL
-
Reagent : PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃
-
Product : 5-Phenyl-2-chlorophenyl derivative.
Amino Group Reactivity
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride converts the amine to an acetamide.
Hydroxyl Group Reactivity
-
Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride).
-
Etherification : Reacts with alkyl halides under basic conditions.
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | AcCl, pyridine | N-Acetyl derivative |
| Etherification | CH₃CH₂Br, K₂CO₃ | Ethoxy derivative |
Ring-Opening and Cyclization
The compound participates in intramolecular cyclization under acidic or basic conditions, forming heterocycles:
-
Epoxide Formation : Reaction with epichlorohydrin yields oxirane derivatives.
-
Lactam Synthesis : Condensation with carbonyl compounds forms five- or six-membered rings .
Stereochemical Influence on Reactivity
The (R)-configuration at the chiral center affects reaction kinetics and product distribution:
-
Enantioselective catalysis : Chiral ligands (e.g., BINAP) enhance stereocontrol in cross-couplings.
-
Diastereomer formation : Reactions at the amino group produce diastereomeric salts with varying solubility.
Scientific Research Applications
Medicinal Chemistry
(R)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL exhibits potential as a pharmacological agent due to its structural characteristics that allow for interaction with biological targets. Key areas of research include:
- Receptor Binding Studies : Investigating the compound's affinity for various receptors, which can provide insights into its pharmacodynamics.
| Receptor Type | Potential Interaction |
|---|---|
| Serotonin Receptors | Modulation of mood disorders |
| Dopamine Receptors | Implications for neuropsychiatric conditions |
| Adrenergic Receptors | Potential use in cardiovascular therapies |
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in developing other complex molecules. Its functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : Facilitating the formation of new carbon-nitrogen bonds.
- Coupling Reactions : Enabling the synthesis of more complex organic frameworks.
Preliminary studies suggest that compounds with similar halogenated structures can modulate receptor activity, which could be further explored through in vitro and in vivo studies. Specific mechanisms of action would depend on the intended application in drug development.
Case Study 1: Antidepressant Potential
Research has indicated that structurally similar compounds exhibit antidepressant-like effects in animal models. The binding affinity of this compound for serotonin receptors suggests it may have similar therapeutic effects.
Case Study 2: Anticancer Activity
Studies have shown that halogenated phenyl compounds can inhibit tumor growth by interfering with cellular signaling pathways. Investigating this compound's effects on cancer cell lines could reveal its potential as an anticancer agent.
Mechanism of Action
The mechanism by which ®-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s application and the biological system being studied.
Comparison with Similar Compounds
(R)-2-Amino-2-(5-Bromo-2-fluorophenyl)ethan-1-ol
This analogue replaces chlorine with fluorine at the phenyl 2-position and lacks the methyl group on the amino substituent. The molecular formula is C₈H₉BrFNO (MW: 234.07).
(R)-2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol
Substituting the 5-bromo-2-chlorophenyl group with a 3-nitrophenyl moiety introduces a strong electron-withdrawing nitro group. The molecular formula is C₉H₁₄N₂O (MW: 166.22) .
Heterocyclic Analogues
2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride
Replacing the benzene ring with a bromothiophene heterocycle (C₈H₁₃BrClNOS, MW: 290.07) increases lipophilicity, which could enhance membrane permeability.
Cyclohexanone Derivatives
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one
This compound replaces the ethan-1-ol backbone with a cyclohexanone ring. The ketone group introduces polarity, while the cyclohexane ring adds conformational rigidity. Such structural changes may reduce solubility but increase stability against enzymatic degradation .
Table 1: Substituent and Molecular Data
Key Findings and Implications
- Halogen Effects : Chlorine and bromine provide distinct electronic and steric profiles compared to fluorine or nitro groups, influencing binding affinity and metabolic pathways .
- Backbone Modifications: Ethan-1-ol derivatives offer flexibility and hydrogen-bonding capacity, whereas cyclohexanone or thiophene-based structures prioritize rigidity and lipophilicity .
- Synthetic Complexity : Enantiomerically pure compounds require advanced resolution techniques (e.g., crystallization), whereas simpler halogenation routes suffice for achiral intermediates .
Biological Activity
(R)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is an organic compound notable for its unique structural features, including a bromine and chlorine-substituted phenyl ring, a methylamino group, and an ethan-1-ol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition.
- Molecular Formula : C9H11BrClNO
- Molecular Weight : 264.54 g/mol
- Chirality : The (R)-enantiomer may exhibit distinct biological properties compared to its (S)-counterpart, influencing its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The halogenated phenyl group can enhance binding affinity and selectivity towards specific pathways, making this compound a candidate for pharmacological studies. Some potential mechanisms of action include:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown inhibitory effects on AChE, which is crucial for neurotransmitter regulation in the brain. For example, related compounds have demonstrated IC50 values as low as 3.48 μM for AChE inhibition .
- Neuroprotective Effects : Similar structures have been linked to neuroprotective properties, potentially reducing neurodegeneration associated with conditions like Alzheimer's disease through modulation of amyloid-beta aggregation .
In Vitro Studies
In vitro studies are essential for understanding the biological activity of this compound. Preliminary data suggest that it may exhibit:
- Antioxidant Activity : Compounds with structural similarities have demonstrated significant antioxidant properties, which could mitigate oxidative stress in neuronal tissues .
- Metal Chelation : The ability to chelate metals like Fe²⁺ and Cu²⁺ may contribute to its neuroprotective effects .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and potential advantages of this compound over structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL | Enantiomer of the compound | May exhibit different biological activities |
| 2-(5-Bromo-2-chlorophenyl)-2-aminoethanol | Lacks the methyl group | Less sterically hindered; potential differences in receptor binding |
| 2-(5-Bromo-2-chlorophenyl)ethanol | Lacks the amino group | Simplified interactions; absence of amino functionality may reduce activity |
Case Studies
Several studies have investigated similar compounds regarding their biological activities:
- Tacrine Derivatives : Modified Tacrine derivatives exhibited potent AChE inhibitory activity and showed promise in treating Alzheimer's disease by reducing amyloid-beta aggregation . These findings suggest that halogenated phenyl groups can enhance therapeutic efficacy.
- Neurotoxicity Assays : In vitro assays assessing the neurotoxicity of related compounds indicated acceptable safety profiles when tested on normal neuronal cell lines like SH-SY5Y and HepG2 . This supports further exploration of this compound as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
